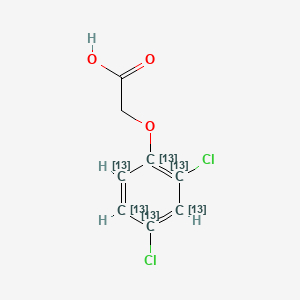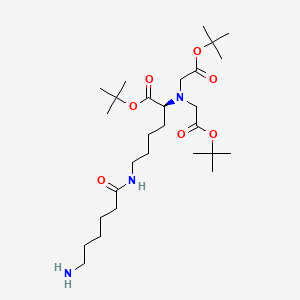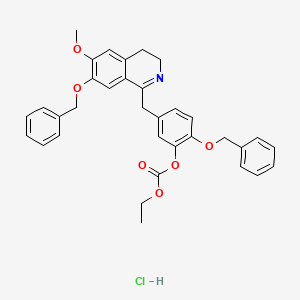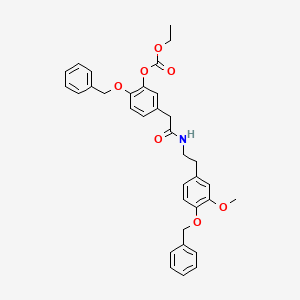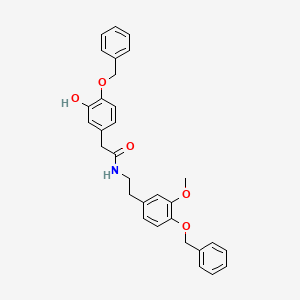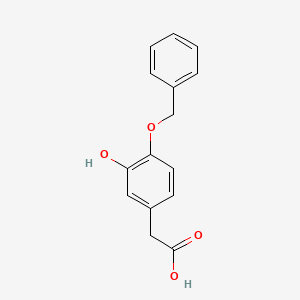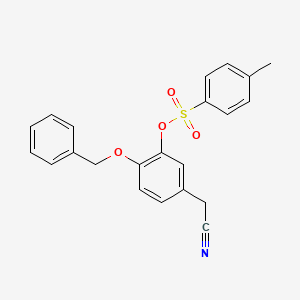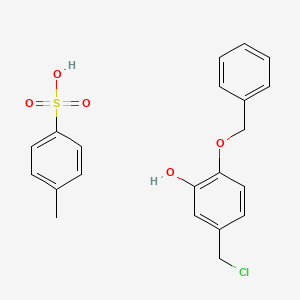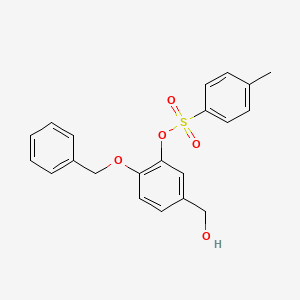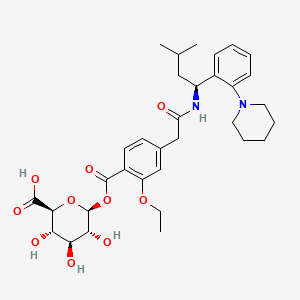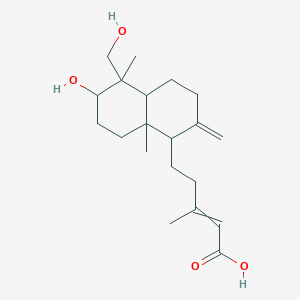
ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid: is a diterpenoid compound extracted from the fronds of plants such as Dicranopteris linearis or Dicranopteris ampla
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid typically involves the extraction from natural sources. The compound is isolated from the fronds of Dicranopteris linearis or Dicranopteris ampla through a series of extraction and purification steps .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same extraction and purification processes used in laboratory settings. The compound is often produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .
Comparison with Similar Compounds
- ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid
- 3α,18-Dihydroxy-ent-labd-8(17),13E-dien-15-oic acid
Comparison: ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is unique due to its specific hydroxylation pattern and double bond configuration. These structural features distinguish it from other similar diterpenoids and contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-13(11-18(23)24)5-7-15-14(2)6-8-16-19(15,3)10-9-17(22)20(16,4)12-21/h11,15-17,21-22H,2,5-10,12H2,1,3-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYNYPQCCGTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
